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Compound of Interest

Compound Name:
3,4-Difluoro U-49900

hydrochloride

Cat. No.: B15616638 Get Quote

A comprehensive review of the synthetic opioid U-47700 and its structural analogs, including

the putative 3,4-Difluoro U-49900. This guide synthesizes available data on their chemical

structures, receptor binding affinities, and functional potencies, providing a valuable resource

for researchers in pharmacology and drug development.

Introduction

U-47700 is a potent synthetic opioid developed by Upjohn in the 1970s that has seen a

resurgence as a research chemical and a substance of abuse.[1] Its pharmacological profile is

primarily defined by its agonist activity at the μ-opioid receptor (MOR), leading to analgesic and

euphoric effects, but also life-threatening respiratory depression.[1][2] Structure-activity

relationship (SAR) studies on U-47700 have led to the investigation of numerous analogs,

including those with modifications to the aromatic ring and the amine substituent. This guide

provides a comparative overview of U-47700 and two of its analogs: 3,4-Difluoro-U-47700 and

U-49900. It is important to note that while "3,4-Difluoro U-49900" was the initial compound of

interest, a thorough review of the scientific literature reveals no evidence of the synthesis or

pharmacological evaluation of this specific compound. The available data points towards the

existence and study of 3,4-Difluoro-U-47700. This guide will therefore focus on the comparison

between U-47700, 3,4-Difluoro-U-47700, and U-49900.
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The core structure of these compounds is a substituted N,N-dimethylcyclohexanamine with a

benzamide moiety. The key structural differences lie in the substitution on the phenyl ring and

the N,N-dialkyl group.

U-47700 features a 3,4-dichloro substitution on the phenyl ring and a dimethylamino group.

3,4-Difluoro-U-47700 is a direct analog of U-47700 where the two chlorine atoms on the

phenyl ring are replaced by fluorine atoms.

U-49900 is an analog of U-47700 where the dimethylamino group is replaced by a

diethylamino group, while retaining the 3,4-dichloro substitution on the phenyl ring.

Compound IUPAC Name Chemical Formula
Molecular Weight (
g/mol )

U-47700

3,4-dichloro-N-

[(1R,2R)-2-

(dimethylamino)cycloh

exyl]-N-

methylbenzamide

C₁₆H₂₂Cl₂N₂O 329.27

3,4-Difluoro-U-47700

N-[2-

(dimethylamino)cycloh

exyl]-3,4-difluoro-N-

methyl-benzamide

C₁₆H₂₂F₂N₂O 296.36

U-49900

3,4-dichloro-N-[2-

(diethylamino)cyclohe

xyl]-N-

methylbenzamide

C₁₈H₂₆Cl₂N₂O 373.32

Potency and Efficacy
The potency of these opioids is determined by their ability to bind to and activate opioid

receptors, primarily the μ-opioid receptor. This is typically quantified using in vitro binding

assays (to determine the inhibition constant, Ki) and functional assays (to determine the half-

maximal effective concentration, EC₅₀, or the in vivo half-maximal effective dose, ED₅₀).
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Compound Receptor Assay Type
Potency (Ki
/ ED₅₀)

Efficacy Reference

U-47700 μ-opioid
Radioligand

Binding (Ki)
11.1 ± 0.4 nM Agonist [1]

κ-opioid
Radioligand

Binding (Ki)
287 ± 24 nM Agonist [1]

δ-opioid
Radioligand

Binding (Ki)
1220 ± 82 nM Agonist [1]

-
Mouse Hot

Plate (ED₅₀)

~7.5 times

more potent

than

morphine

Analgesic [1]

3,4-Difluoro-

U-47700
Not Reported Not Reported Not Reported

Classified as

a novel opioid
[3]

U-49900 Not Reported
Anecdotal

Reports

Significantly

less potent

than U-47700

Low to no

analgesic or

euphoric

effects

reported

[4]

U-47700 is a potent μ-opioid receptor agonist, with a binding affinity in the low nanomolar

range.[1] In animal models, it has been shown to be approximately 7.5 times more potent than

morphine as an analgesic.[1]

3,4-Difluoro-U-47700 has been identified as a novel opioid, but quantitative data on its receptor

binding affinity and functional potency are not currently available in the peer-reviewed literature.

[3] The substitution of chlorine with fluorine can significantly alter the electronic and lipophilic

properties of a molecule, which in turn can affect its pharmacological activity. However, without

experimental data, any prediction of its potency relative to U-47700 would be speculative.

U-49900 appears to be significantly less potent than U-47700. Anecdotal reports from online

forums suggest that it produces little to no analgesic or euphoric effects, even at high doses.[4]
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There is a lack of preclinical and clinical data to provide a quantitative measure of its potency.

[4]

Experimental Protocols
The determination of opioid potency and efficacy relies on a variety of well-established in vitro

and in vivo experimental protocols.

In Vitro Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor.

Membrane Preparation: Cell membranes expressing the opioid receptor of interest (e.g., μ-

opioid receptor) are prepared from cultured cells or animal brain tissue.

Incubation: The membranes are incubated with a radiolabeled ligand that is known to bind to

the receptor (e.g., [³H]DAMGO for the μ-opioid receptor) and varying concentrations of the

test compound.

Separation: The receptor-bound radioligand is separated from the unbound radioligand,

typically by rapid filtration.

Quantification: The amount of radioactivity bound to the filters is measured using a

scintillation counter.

Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (the

concentration of the test compound that inhibits 50% of the radioligand binding) is

determined. The Ki (inhibition constant) is then calculated from the IC₅₀ using the Cheng-

Prusoff equation.

In Vitro Functional Assay: [³⁵S]GTPγS Binding Assay
This assay measures the activation of G-proteins coupled to the opioid receptor, providing a

measure of the compound's efficacy.

Membrane Preparation: Similar to the binding assay, cell membranes expressing the opioid

receptor and its associated G-proteins are used.
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Incubation: The membranes are incubated with varying concentrations of the test compound

in the presence of GDP and [³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

G-protein Activation: Agonist binding to the receptor promotes the exchange of GDP for GTP

on the Gα subunit of the G-protein. The binding of [³⁵S]GTPγS is therefore a measure of

receptor activation.

Separation and Quantification: The [³⁵S]GTPγS bound to the G-proteins is separated from

the unbound nucleotide and quantified.

Data Analysis: A dose-response curve is generated to determine the EC₅₀ (the concentration

of the agonist that produces 50% of the maximal response) and the Emax (the maximum

response).

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general signaling pathway for μ-opioid receptor activation

and a typical experimental workflow for assessing opioid potency.
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Caption: General signaling pathway of μ-opioid receptor activation.
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Caption: Experimental workflow for assessing opioid potency.

Conclusion
U-47700 is a well-characterized potent μ-opioid receptor agonist. In contrast, there is a

significant lack of scientific data on its analog, 3,4-Difluoro-U-47700, with no publicly available

information on its potency. The diethylamino analog, U-49900, appears to be substantially less

potent than U-47700 based on limited anecdotal evidence. The information provided in this

guide highlights the importance of rigorous pharmacological evaluation for novel synthetic

opioids to understand their potential therapeutic effects and public health risks. Further
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research is necessary to elucidate the full pharmacological profile of 3,4-Difluoro-U-47700 and

other emerging U-series analogs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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